molecular formula C22H22ClN3O5S B14724148 N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide CAS No. 6127-35-1

N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide

Cat. No.: B14724148
CAS No.: 6127-35-1
M. Wt: 475.9 g/mol
InChI Key: ICXHVUIDGOFJEV-UHFFFAOYSA-N
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Description

N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the introduction of the piperazine moiety and the sulfonyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, piperazine-containing molecules, and sulfonyl-substituted compounds. Examples include:

  • N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide analogs with different substituents on the furan ring.
  • Piperazine derivatives with varying sulfonyl groups.
  • Furan-2-carboxamide compounds with different aromatic substitutions.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

6127-35-1

Molecular Formula

C22H22ClN3O5S

Molecular Weight

475.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H22ClN3O5S/c1-30-17-5-7-18(8-6-17)32(28,29)26-12-10-25(11-13-26)20-9-4-16(15-19(20)23)24-22(27)21-3-2-14-31-21/h2-9,14-15H,10-13H2,1H3,(H,24,27)

InChI Key

ICXHVUIDGOFJEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CO4)Cl

Origin of Product

United States

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